molecular formula C10H9ClN4 B1360385 5-(4-Chlorophenyl)pyrimidine-2,4-diamine CAS No. 17039-14-4

5-(4-Chlorophenyl)pyrimidine-2,4-diamine

Cat. No. B1360385
CAS RN: 17039-14-4
M. Wt: 220.66 g/mol
InChI Key: OBYDYFKZLKCNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)pyrimidine-2,4-diamine is a compound that is a derivative of pyrimidine-2,4-diamine . It is substituted at position 5 by a p-chlorophenyl group . This compound is a folic acid antagonist and has been used as an antimalarial or with a sulfonamide to treat toxoplasmosis .


Synthesis Analysis

The synthesis of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine and its derivatives has been a subject of research in various studies . For instance, a series of 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated for antimicrobial activities .


Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine has been analyzed in several studies . The compound has a molecular weight of 220.66 g/mol . The InChI code for the compound is InChI=1S/C10H9ClN4/c11-7-3-1-6 (2-4-7)8-5-14-10 (13)15-9 (8)12/h1-5H, (H4,12,13,14,15) .


Chemical Reactions Analysis

The chemical reactions involving 5-(4-Chlorophenyl)pyrimidine-2,4-diamine have been studied in various contexts . For example, the compound has been used in the discovery of a series of 5-chloro- N4 -phenyl- N2 - (pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual CDK6 and 9 inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine have been analyzed in various studies . The compound has a molecular weight of 220.66 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Future Directions

The future directions for research on 5-(4-Chlorophenyl)pyrimidine-2,4-diamine could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This could lead to the development of new therapeutic agents for various diseases.

properties

IUPAC Name

5-(4-chlorophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYDYFKZLKCNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168851
Record name Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)pyrimidine-2,4-diamine

CAS RN

17039-14-4
Record name Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
5-(4-Chlorophenyl)pyrimidine-2,4-diamine

Citations

For This Compound
4
Citations
MHRI El-Hamamsy, AW Smith, AS Thompson… - Bioorganic & medicinal …, 2007 - Elsevier
Tuberculosis is an increasing threat, owing to the spread of AIDS and to the development of resistance of the causative organism, Mycobacterium tuberculosis, to the currently available …
Number of citations: 73 www.sciencedirect.com
MB Tropak, J Zhang, S Yonekawa… - Journal of medicinal …, 2015 - ACS Publications
In order to identify structural features of pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) that contribute to its inhibitory activity (IC 50 value) and chaperoning efficacy …
Number of citations: 11 pubs.acs.org
A Gupta, JK Laha - The Chemical Record, 2023 - Wiley Online Library
Our current unhealthy lifestyle and the exponential surge in the population getting affected by a variety of diseases have made pharmaceuticals or drugs an imperative part of life, …
Number of citations: 3 onlinelibrary.wiley.com
L Zhang, ZQ Liu - Organic letters, 2017 - ACS Publications
The carbon–carbon bond formation via autoxidation of organoboronic acid using 1 atm of O 2 is achieved in a simple, clean, and green fashion. The approach allows a technically facile …
Number of citations: 77 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.